molecular formula C38H78NO10P B054902 1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt CAS No. 73548-70-6

1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt

Cat. No.: B054902
CAS No.: 73548-70-6
M. Wt: 740 g/mol
InChI Key: KSVUSCAQEBSOIJ-UHFFFAOYSA-N
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Description

1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt is a synthetic phospholipid compound. It is commonly used in biochemical and biophysical research due to its structural similarity to natural phospholipids found in biological membranes. This compound is particularly valued for its role in the study of membrane dynamics, lipid-protein interactions, and as a component in liposome formulations.

Mechanism of Action

Biochemical Pathways

The compound is a type of phospholipid, and phospholipids are integral components of all cellular membranes. They participate in various biochemical pathways, especially those involved in signal transduction and membrane dynamics . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, temperature can affect the phase behavior of phospholipids, with higher temperatures leading to a liquid-like conformation and lower temperatures resulting in stiff and parallel chains . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt typically involves the following steps:

    Esterification: The initial step involves the esterification of glycerol with hexadecanoic acid (palmitic acid) to form 1,2-dihexadecanoyl-sn-glycerol.

    Phosphorylation: The dihexadecanoyl glycerol is then phosphorylated using phosphorus oxychloride (POCl3) in the presence of a base such as pyridine to yield 1,2-dihexadecanoyl-sn-glycero-3-phosphate.

    Glycerol Addition: The phosphorylated product is reacted with glycerol to form 1,2-dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol).

    Ammonium Salt Formation: Finally, the compound is converted to its ammonium salt form by neutralizing with ammonium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated systems for precise control of reaction conditions. The process includes:

    Bulk Esterification: Large-scale esterification using industrial reactors.

    Continuous Phosphorylation: Utilizing continuous flow reactors for efficient phosphorylation.

    Purification: High-performance liquid chromatography (HPLC) and other purification techniques to ensure high purity (>99%).

Chemical Reactions Analysis

Types of Reactions

1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions, yielding glycerol, hexadecanoic acid, and phosphoric acid derivatives.

    Oxidation: The compound can undergo oxidation reactions, particularly at the glycerol backbone, leading to the formation of aldehydes and carboxylic acids.

    Substitution: The phosphate group can participate in substitution reactions, where the ammonium ion can be replaced by other cations.

Common Reagents and Conditions

    Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under controlled conditions.

    Substitution: Various metal salts (e.g., sodium chloride, potassium chloride) in aqueous solutions.

Major Products

    Hydrolysis: Glycerol, hexadecanoic acid, phosphoric acid.

    Oxidation: Aldehydes, carboxylic acids.

    Substitution: Metal phosphates, glycerol derivatives.

Scientific Research Applications

1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt is widely used in scientific research, including:

    Membrane Studies: As a model phospholipid in the study of membrane structure and dynamics.

    Liposome Formation: Used in the preparation of liposomes for drug delivery systems.

    Protein Interaction Studies: Investigating lipid-protein interactions in biological membranes.

    Biophysical Research: Studying the physical properties of lipid bilayers, such as fluidity and phase transitions.

    Medical Research: Exploring its role in drug delivery and as a component in synthetic lung surfactants.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Another synthetic phospholipid used in similar applications.

    1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine: Known for its role in forming stable liposomes.

    1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine: Used in studies of membrane fusion and protein-lipid interactions.

Uniqueness

1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt is unique due to its specific structure, which includes two hexadecanoic acid chains and a glycerol backbone with a phosphate group. This structure allows it to closely mimic natural phospholipids, making it particularly useful in studies requiring high fidelity to biological membranes.

Properties

IUPAC Name

azane;[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H75O10P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(41)45-33-36(34-47-49(43,44)46-32-35(40)31-39)48-38(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35-36,39-40H,3-34H2,1-2H3,(H,43,44);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVUSCAQEBSOIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H78NO10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585256
Record name 3-{[(2,3-Dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(hexadecanoyloxy)propyl hexadecanoate--ammonia (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

740.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73548-70-6
Record name 3-{[(2,3-Dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(hexadecanoyloxy)propyl hexadecanoate--ammonia (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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